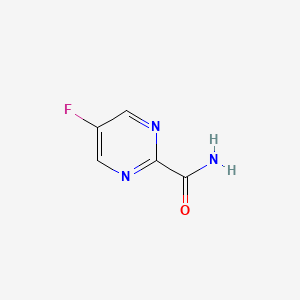

5-Fluoropyrimidine-2-carboxamide

Descripción

5-Fluoropyrimidine-2-carboxamide is a fluorinated pyrimidine derivative characterized by a fluorine atom at the 5-position and a carboxamide (-CONH$_2$) group at the 2-position of the pyrimidine ring. Pyrimidines are six-membered heterocyclic aromatic compounds with two nitrogen atoms at positions 1 and 3.

Propiedades

Fórmula molecular |

C5H4FN3O |

|---|---|

Peso molecular |

141.10 g/mol |

Nombre IUPAC |

5-fluoropyrimidine-2-carboxamide |

InChI |

InChI=1S/C5H4FN3O/c6-3-1-8-5(4(7)10)9-2-3/h1-2H,(H2,7,10) |

Clave InChI |

GVGFPOMHJUJCDS-UHFFFAOYSA-N |

SMILES canónico |

C1=C(C=NC(=N1)C(=O)N)F |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de 5-Fluoropirimidina-2-carboxamida típicamente involucra la reacción de 2,4-dicloro-5-fluoropirimidina con varios nucleófilos, como alcóxidos, fenoles y aminas . Las condiciones de reacción a menudo incluyen el uso de solventes como dimetilformamida (DMF) y catalizadores como carbonato de potasio (K2CO3) para facilitar las reacciones de sustitución.

Métodos de producción industrial

Los métodos de producción industrial para pirimidinas fluoradas, incluyendo 5-Fluoropirimidina-2-carboxamida, a menudo involucran reacciones químicas a gran escala bajo condiciones controladas para garantizar un alto rendimiento y pureza. El uso de reactores automatizados y sistemas de flujo continuo puede mejorar la eficiencia y la escalabilidad del proceso de producción .

Análisis De Reacciones Químicas

Tipos de reacciones

5-Fluoropirimidina-2-carboxamida experimenta diversas reacciones químicas, incluyendo:

Reacciones de sustitución: Comúnmente involucra sustitución nucleofílica donde el átomo de flúor es reemplazado por otros nucleófilos.

Oxidación y reducción: Estas reacciones pueden modificar los grupos funcionales unidos al anillo de pirimidina.

Ciclación: Formación de compuestos cíclicos a través de reacciones intramoleculares.

Reactivos y condiciones comunes

Nucleófilos: Alcóxidos, fenoles y aminas.

Solventes: Dimetilformamida (DMF), dimetilsulfóxido (DMSO).

Catalizadores: Carbonato de potasio (K2CO3), fluoruro de tetrabutilamonio (TBAF).

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen varias pirimidinas sustituidas, que se pueden utilizar posteriormente en la síntesis de moléculas más complejas .

Aplicaciones Científicas De Investigación

5-Fluoropirimidina-2-carboxamida tiene una amplia gama de aplicaciones en investigación científica:

Química: Se utiliza como un bloque de construcción para la síntesis de compuestos fluorados más complejos.

Biología: Se estudia por sus interacciones con macromoléculas biológicas como el ADN y el ARN.

Industria: Se utiliza en el desarrollo de agroquímicos y productos farmacéuticos.

Mecanismo De Acción

El principal mecanismo de acción de 5-Fluoropirimidina-2-carboxamida involucra la inhibición de la timidilato sintasa. Esta enzima es esencial para la síntesis de timidina, un nucleótido necesario para la replicación del ADN. Al inhibir la timidilato sintasa, 5-Fluoropirimidina-2-carboxamida interrumpe la síntesis de ADN, lo que lleva a la muerte celular. Este mecanismo es particularmente efectivo contra las células cancerosas que se dividen rápidamente .

Comparación Con Compuestos Similares

Structural and Functional Data Table

Key Research Findings

Fluorination Effects : Fluorine at C5 in pyrimidines enhances electronegativity and blocks metabolic oxidation, prolonging half-life .

Carboxamide Position : C2 carboxamides may favor interactions with polar residues in enzyme active sites compared to C5-substituted analogs .

Synthetic Flexibility : Parallel solution-phase synthesis (as in ) enables rapid generation of pyrimidine carboxamide libraries, suggesting scalable routes for 5-Fluoropyrimidine-2-carboxamide derivatives .

Actividad Biológica

5-Fluoropyrimidine-2-carboxamide is a pyrimidine derivative characterized by a fluorine atom at the 5-position and a carboxamide functional group at the 2-position. With a molecular formula of CHFNO and a molecular weight of approximately 128.11 g/mol, this compound has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry.

The biological activity of 5-fluoropyrimidine-2-carboxamide is primarily linked to its role as a precursor in the synthesis of various therapeutic agents, especially those with anticancer properties. The presence of fluorine enhances the lipophilicity and biological activity of the molecule, making it an attractive scaffold for drug development. Research indicates that derivatives of this compound can inhibit specific kinases involved in cancer progression, thereby exhibiting potential anticancer effects.

Anticancer Properties

Recent studies have highlighted the compound's promising role in cancer treatment, particularly in enhancing the efficacy of established chemotherapeutics like 5-fluorouracil (5-FU). For instance, research has shown that when combined with other agents, such as purpurogallin carboxylic acid (PCA), 5-FU exhibits synergistic effects on liver cancer cells. This combination has been shown to significantly reduce cell proliferation and enhance apoptosis through mechanisms involving ATP-binding cassette subfamily G member 2 (ABCG2) inhibition .

Research Findings and Case Studies

Several studies have explored the biological activity and therapeutic potential of 5-fluoropyrimidine-2-carboxamide:

- Cytotoxicity Studies : In vitro experiments demonstrated that compounds derived from this scaffold exhibit significant cytotoxicity against various cancer cell lines, including colorectal cancer (HCT-116) and hepatocellular carcinoma (HepG2). For instance, one study reported IC values in low nanomolar ranges for certain derivatives, indicating high potency .

- Mechanistic Insights : The mechanism by which these compounds exert their effects often involves cell cycle arrest and induction of apoptosis. A notable finding was that certain derivatives could induce G2/M phase arrest by regulating cyclin B1 expression, leading to increased reactive oxygen species (ROS) production and subsequent cell death .

- Structure-Activity Relationship (SAR) : SAR studies have been pivotal in understanding how modifications to the pyrimidine structure influence biological activity. For example, substituents at specific positions on the aromatic rings have been shown to significantly alter potency against various targets .

Data Summary

The following table summarizes key findings related to the biological activity of 5-fluoropyrimidine-2-carboxamide and its derivatives:

| Compound | Target | IC Value | Mechanism |

|---|---|---|---|

| 5-Fluoropyrimidine-2-carboxamide | Various cancer cell lines | Low nanomolar range | Cytotoxicity via apoptosis |

| PCA + 5-FU | Liver cancer cells | Synergistic effect | ABCG2 inhibition |

| Derivative A | HCT-116 cells | 3.8 nM | G2/M phase arrest |

| Derivative B | HepG2 cells | <0.016 µg/mL | Induction of ROS |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.